molecular formula C20H19FN6O B11234166 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

Cat. No.: B11234166
M. Wt: 378.4 g/mol
InChI Key: MSYATPYKXGXALO-UHFFFAOYSA-N
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Description

1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl and pyrazolopyrimidine moieties in its structure suggests that it may have significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Properties

Molecular Formula

C20H19FN6O

Molecular Weight

378.4 g/mol

IUPAC Name

1-[[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol

InChI

InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-12-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26)

InChI Key

MSYATPYKXGXALO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F)O

Origin of Product

United States

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